1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one,monohydrochloride
Description
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride (IUPAC name) is a synthetic cathinone derivative characterized by a 3-chlorophenyl ring attached to a propan-1-one backbone and an ethylamino substituent at the second carbon. Its molecular formula is C₁₁H₁₄Cl₂NO (including the hydrochloride salt), with a molecular weight of 247.15 g/mol (neat form) . The compound exists as a crystalline solid, stored at -20°C for long-term stability . Structurally, it belongs to the β-keto-amphetamine class, sharing similarities with psychoactive substances like ethylone and bupropion analogs. Key identifiers include the SMILES notation Cl.CCNC(C)C(=O)c1cccc(Cl)c1 and InChIKey InChI=1S/C11H14ClNO.ClH .
Properties
CAS No. |
2748225-41-2 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H |
InChI Key |
KBSWPQVTIBSDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves the reaction of 3-chlorobenzaldehyde with ethylamine and a suitable reducing agent. The reaction conditions may include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves:
Molecular targets: Interaction with neurotransmitter systems, particularly dopamine and norepinephrine.
Pathways involved: Modulation of synaptic transmission and neurotransmitter release.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-chlorophenyl group in the target compound is a critical structural feature. Comparisons with analogs highlight how substituent position and electronic properties influence activity and physicochemical properties:
- 1-(3-Methylphenyl)-2-(ethylamino)propan-1-one Hydrochloride Substituent: 3-methylphenyl (vs. 3-chlorophenyl). Impact: Methyl groups are electron-donating, reducing ring electronegativity compared to chloro substituents. This alters hydrogen-bonding interactions, as evidenced by crystallographic data (Table 5 in ). Molecular Formula: C₁₂H₁₈ClNO (FW: 227.7) .
- 3,4-Dimethylethcathinone (3,4-DMEC) Hydrochloride Substituent: 3,4-dimethylphenyl. Molecular Formula: C₁₃H₂₀ClNO (FW: 241.8) . UV/Vis: λmax at 204 nm and 258 nm .
- Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one) Substituent: Benzodioxol group replaces chlorophenyl.
Variations in the Amino Group Substituent
The ethylamino group in the target compound contrasts with bulkier or simpler substituents in analogs:
- Bupropion Hydrochloride (tert-Butylamino Derivative) Substituent: tert-butylamino (vs. ethylamino). Impact: Increased steric hindrance from the tert-butyl group reduces dopamine reuptake inhibition potency but enhances norepinephrine specificity, making bupropion effective as an antidepressant . Molecular Formula: C₁₃H₁₉Cl₂NO (FW: 276.2) .
- 2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride Substituent: Primary amino group (vs. ethylamino). Impact: The absence of an alkyl chain reduces lipophilicity, likely diminishing central nervous system penetration. Molecular Formula: C₉H₁₁Cl₂NO (FW: 220.1) .
Pharmacological and Physicochemical Properties
Stability and Spectroscopic Data
- 3,4-DMEC : λmax at 204 nm and 258 nm, indicating conjugated π-system interactions .
Biological Activity
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride, commonly referred to as 3-chloromethcathinone (3-CMC), is a synthetic compound belonging to the class of substituted cathinones. This compound has gained attention due to its stimulant properties and potential implications in pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.
- IUPAC Name : 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride
- Molecular Formula : C₁₁H₁₄ClNO
- Molecular Weight : 215.69 g/mol
- CAS Number : 1607439-32-6
3-CMC functions primarily as a stimulant by interacting with neurotransmitter systems in the brain. Its mechanism involves:
- Dopamine Release : The compound enhances the release of dopamine and norepinephrine, leading to increased neuronal activity.
- Transporter Interaction : It acts on dopamine and norepinephrine transporters, inhibiting their reuptake, which prolongs the effects of these neurotransmitters in the synaptic cleft.
Stimulant Properties
Research indicates that 3-CMC exhibits significant stimulant effects similar to those of other cathinones. In vivo studies have shown increased locomotor activity in rodent models, suggesting its potential for abuse and dependency.
Toxicological Studies
Toxicological evaluations have highlighted several adverse effects associated with 3-CMC use:
- Cardiovascular Effects : Increased heart rate and blood pressure are common, raising concerns for individuals with pre-existing cardiovascular conditions.
- Neurotoxicity : Long-term exposure may lead to neurotoxic effects, including cognitive deficits and anxiety-like behaviors in animal models.
Case Study 1: Clinical Observations
A report documented several cases of acute intoxication involving 3-CMC. Patients exhibited symptoms such as agitation, tachycardia, and hallucinations. These cases underscore the need for awareness among healthcare providers regarding the potential risks associated with this compound.
Case Study 2: Epidemiological Data
An epidemiological study indicated a rise in emergency department visits linked to synthetic cathinones, including 3-CMC. The study found that users often combined these substances with other stimulants, complicating treatment outcomes.
Data Table: Comparative Biological Activity of Cathinones
| Compound Name | Stimulant Effect | Neurotoxicity | Cardiovascular Impact | Legal Status |
|---|---|---|---|---|
| 3-Chloromethcathinone (3-CMC) | High | Moderate | Significant | Controlled in many regions |
| Methcathinone | High | High | Significant | Controlled |
| Mephedrone | High | Moderate | Moderate | Controlled |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
